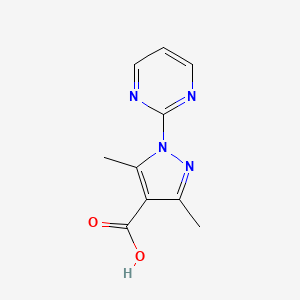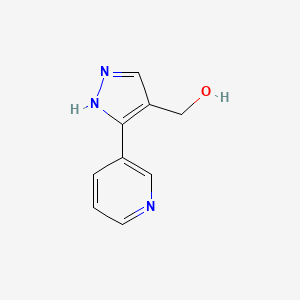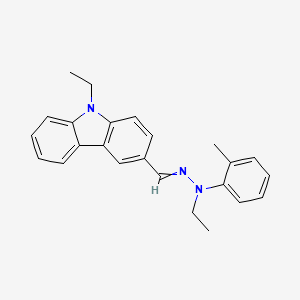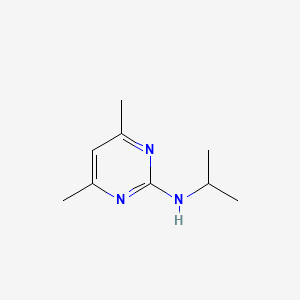
(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
“(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 871329-81-6. It has a molecular weight of 197.96 and its IUPAC name is 4-fluoro-2-(methoxycarbonyl)phenylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BFO4/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,12-13H,1H3 . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is 127.0°C to 129.0°C . The compound’s density is 1.3±0.1 g/cm3 . Its boiling point is 360.1±52.0 °C at 760 mmHg .Scientific Research Applications
(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA is a versatile reagent that has a variety of uses in scientific research. It can be used in organic synthesis, catalysis, and drug discovery. Specifically, it can be used as a catalyst in the synthesis of organic molecules, as a reactant in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of pharmaceuticals. In addition, (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA can be used to synthesize fluorinated compounds, which are useful in drug discovery and development.
Mechanism of Action
Target of Action
The primary target of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium . This process is part of the overall reaction mechanism that leads to the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s role as an organoboron reagent in this process influences the overall reaction mechanism and the resulting products .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments . It’s also reported that the compound has high gastrointestinal absorption .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects of the compound would depend on the specific context of its use, such as the type of cells present and the other compounds involved in the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the compound’s stability and reactivity can be influenced by the presence of other substances in the environment, such as the palladium catalyst in the Suzuki–Miyaura reaction . The compound is also reported to be stable in an inert atmosphere and at low temperatures .
Advantages and Limitations for Lab Experiments
The main advantages of using (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA in laboratory experiments are its versatility and its non-toxicity. It can be used in a wide range of synthetic and analytical applications, and it is non-toxic and non-irritating. However, it is important to note that (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA is a volatile compound, and it should be handled with care.
Future Directions
The potential applications of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA are vast, and there are many future directions for research. Some potential future directions include the development of new synthetic methods using (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA, the exploration of its catalytic properties, the optimization of its use in drug discovery and development, and the investigation of its biochemical and physiological effects. In addition, (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA could be used to synthesize fluorinated compounds, which could be used in a variety of applications, including medical imaging and drug delivery.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It may cause skin irritation, serious eye irritation, and respiratory irritation. Safety measures include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the skin, it should be washed off with plenty of soap and water .
properties
IUPAC Name |
(4-fluoro-2-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUDJHNYSVXVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660142 | |
| Record name | [4-Fluoro-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-81-6 | |
| Record name | Benzoic acid, 2-borono-5-fluoro-, 1-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



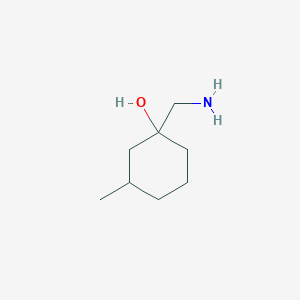
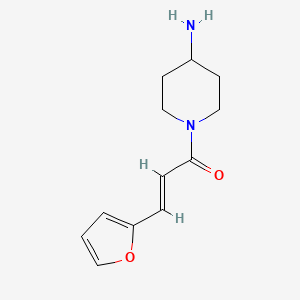

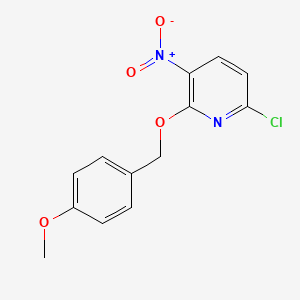
![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)
